molecular formula C11H13ClO B3376368 6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol CAS No. 1188144-98-0

6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol

Cat. No. B3376368
CAS RN: 1188144-98-0
M. Wt: 196.67 g/mol
InChI Key: NVRPZCMFLHAHFB-UHFFFAOYSA-N
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Description

6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol, also known as CDI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CDI is a chiral molecule that has both a hydroxyl group and a chloro substituent, making it a versatile compound for use in various applications.

Scientific Research Applications

Antibacterial and Antifungal Properties

Compounds similar to “6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol”, such as 2,3-dihydro-1H-inden-1-one derivatives, have been synthesized and studied for their antibacterial and antifungal properties . These compounds have been tested against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .

Antimicrobial Resistance

The worldwide problem of antimicrobial resistance is rapidly becoming a major health problem . It has been postulated that the resistance of microbes to current antimicrobials could be overcome by developing new synthetic organic compounds by updating the current antimicrobial concept, and discovering new agents with promising activity and structure .

Synthesis Techniques

The synthesis of these compounds involves grinding, stirring, and ultrasound irradiation methods . The findings revealed that the ultrasound technique is increasingly satisfactory in terms of time and synthetic performance .

Nucleophilic Chlorination

The compound has been shown to be identical with the product of the reaction of the N-oxide with ethanolic hydrogen chloride . This suggests that it could be used in nucleophilic chlorination reactions .

Formation of Amines

The compound, when reacted with concentrated sulphuric acid, decomposes and affords the amines . This suggests that it could be used in the synthesis of amines .

Formation of 6-chloro-2,3-dihydroxyquinoxaline

Instead of giving its N-oxide, the compound yields 6-chloro-2,3-dihydroxyquinoxaline . This suggests that it could be used in the synthesis of 6-chloro-2,3-dihydroxyquinoxaline .

properties

IUPAC Name

6-chloro-2,2-dimethyl-1,3-dihydroinden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-11(2)6-7-3-4-8(12)5-9(7)10(11)13/h3-5,10,13H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRPZCMFLHAHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C1O)C=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol
Reactant of Route 2
6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol
Reactant of Route 3
6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol
Reactant of Route 4
6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol
Reactant of Route 5
Reactant of Route 5
6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol
Reactant of Route 6
6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol

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